molecular formula C17H17N5O2S3 B2570969 N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1798540-46-1

N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2570969
CAS No.: 1798540-46-1
M. Wt: 419.54
InChI Key: HBRFRWVEYCADIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S3 and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide (CAS Number: 1798540-46-1) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and notably its biological activity against various pathogens.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O2S3C_{17}H_{17}N_{5}O_{2}S_{3}, with a molecular weight of 419.6 g/mol. The structural components include a thiadiazole moiety and a thiazolo[5,4-c]pyridine framework, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H17N5O2S3C_{17}H_{17}N_{5}O_{2}S_{3}
Molecular Weight419.6 g/mol
CAS Number1798540-46-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the cyclization of thioamide and hydrazonoyl halide intermediates under basic conditions.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of thiadiazole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, various thiazole derivatives were evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited antibacterial effects significantly stronger than the control antibiotic Oxytetracycline:

CompoundMIC (µg/mL)MBC (µg/mL)
Thiazole Derivative A7.815.6
Thiazole Derivative B15.631.25
Control (Oxytetracycline)62.5125

The evaluated compounds showed between twofold to sixteenfold increased antibacterial effects compared to Oxytetracycline .

Antioxidant Activity

Thiazole derivatives have also been reported to possess antioxidant properties. A study investigating the antioxidant activity of thiazolidinone derivatives indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. The structural features allow for binding to enzymes or receptors that are crucial for microbial survival or proliferation.

Properties

IUPAC Name

N-[5-(4-propylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S3/c1-2-3-12-14(27-21-20-12)16(24)22-6-4-11-13(8-22)26-17(18-11)19-15(23)10-5-7-25-9-10/h5,7,9H,2-4,6,8H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRFRWVEYCADIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.